



Application Notes and Protocols for AM-5308 ATPase Activity Assay

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-5308 is a potent and selective small-molecule inhibitor of the mitotic kinesin KIF18A.[1][2] KIF18A is a motor protein that plays a crucial role in regulating microtubule dynamics at the plus-ends, which is essential for proper chromosome alignment during cell division.[3][4][5] Inhibition of KIF18A's ATPase activity disrupts its motor function, leading to mitotic arrest and subsequent cell death, particularly in chromosomally unstable cancer cells.[4][6] This makes KIF18A an attractive therapeutic target in oncology. These application notes provide detailed protocols for measuring the ATPase activity of KIF18A and determining the inhibitory potential of compounds like AM-5308.

The primary methods for assessing KIF18A ATPase activity rely on the detection of the products of ATP hydrolysis: adenosine diphosphate (ADP) or inorganic phosphate (Pi). The two most common assay formats are the luminescence-based ADP-Glo™ assay and the colorimetric malachite green assay.

Principle of the Assays

KIF18A is a microtubule-stimulated ATPase, meaning its enzymatic activity is significantly enhanced in the presence of microtubules. The fundamental principle of the assay is to measure the rate of ATP hydrolysis by purified KIF18A in the presence of microtubules. The



inhibitory effect of a compound like **AM-5308** is quantified by measuring the reduction in ATPase activity.

- ADP-Glo[™] Assay: This is a luminescence-based assay that measures the amount of ADP produced in the ATPase reaction. The assay is performed in two steps. First, the ATPase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by a luciferase to generate a light signal that is proportional to the initial amount of ADP produced.
- Malachite Green Assay: This is a colorimetric assay that detects the amount of inorganic phosphate (Pi) released during the ATPase reaction. In an acidic solution containing molybdate, Pi forms a complex with malachite green, resulting in a colored product that can be measured by absorbance.[7][8][9]

Quantitative Data Summary

The inhibitory potency of **AM-5308** against KIF18A ATPase activity is typically reported as the half-maximal inhibitory concentration (IC50).

Compound	Target	Assay Type	IC50 (nM)	Reference
AM-5308	KIF18A	Microtubule- Stimulated ATPase Assay	47	[10][11]
AM-5308	KIF18A	Microtubule- Stimulated ATPase Assay	30	[12]

Note: Variations in IC50 values can arise from differences in experimental conditions, such as enzyme and substrate concentrations, and the specific assay format used.

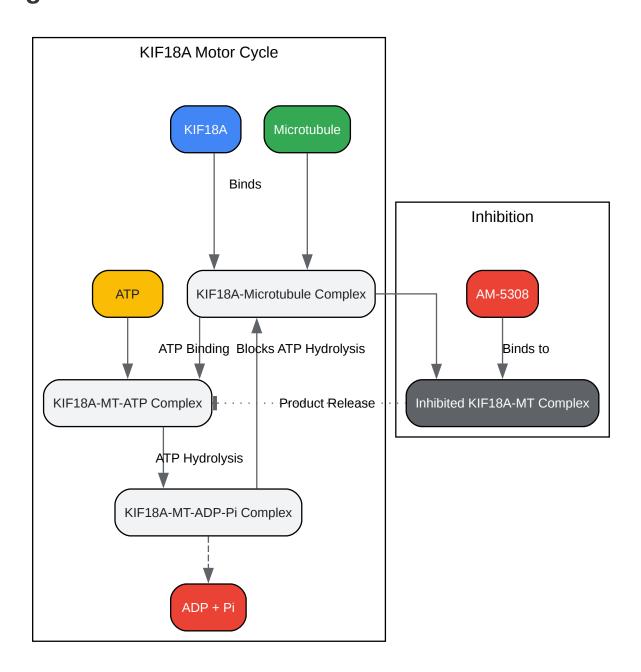
Mechanism of Inhibition

AM-5308 is an ATP-non-competitive inhibitor of KIF18A.[2] Its inhibitory activity is dependent on the presence of microtubules, suggesting that **AM-5308** likely binds to the KIF18A-microtubule complex.[2] This allosteric inhibition mechanism prevents the proper



conformational changes required for ATP hydrolysis and motor movement along the microtubule.

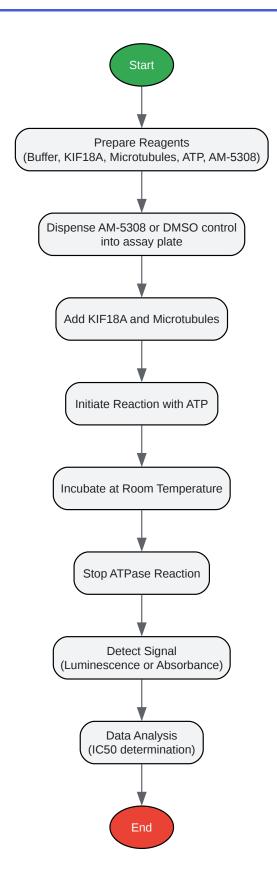
Signaling Pathway and Experimental Workflow Diagrams



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Caption: KIF18A Inhibition Pathway by AM-5308.

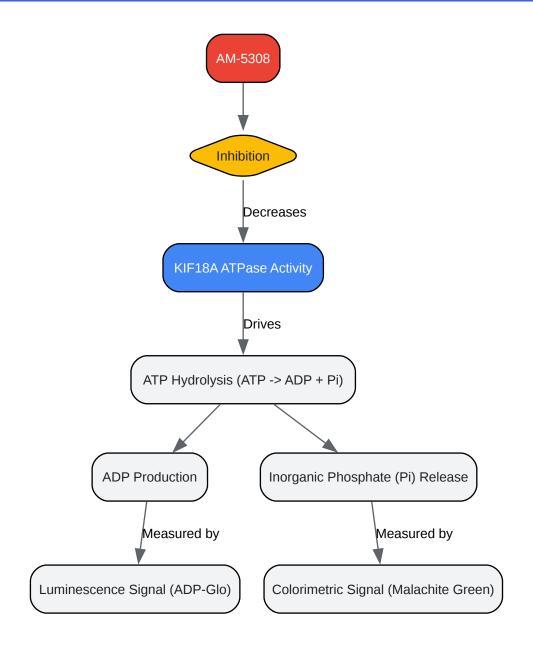




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Caption: General Workflow for KIF18A ATPase Assay.





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Caption: Logical Relationships in the AM-5308 ATPase Assay.

Experimental Protocols

Protocol 1: ADP-Glo™ Luminescence Assay for KIF18A ATPase Activity

This protocol is adapted from established methods for measuring KIF18A microtubule-stimulated ATPase activity.[3][5]



Materials:

- Purified human KIF18A protein (e.g., truncated construct 1-417)
- Taxol-stabilized microtubules (e.g., from porcine brain)
- ATP solution
- AM-5308 or other test compounds dissolved in DMSO
- ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)
- Assay Buffer: 15 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.01% Tween-20, 1 μM paclitaxel
- White, opaque 384-well assay plates
- Multichannel pipettes or liquid handling system
- Luminometer

Procedure:

- Compound Preparation: Prepare a serial dilution of AM-5308 in DMSO. A typical starting
 concentration is 10 mM. Further dilute the compounds in the Assay Buffer to the desired final
 concentrations. The final DMSO concentration in the assay should be kept constant, typically
 at 1%.
- Reaction Setup:
 - In a 384-well plate, add 2.5 μL of the diluted AM-5308 or DMSO (for control wells).
 - \circ Add 5 μ L of a solution containing microtubules (final concentration of 60 μ g/mL) and ATP (final concentration of 25 μ M) in Assay Buffer.
 - Incubate the plate at room temperature for 10-15 minutes.
- Initiate ATPase Reaction:



- \circ To initiate the reaction, add 2.5 μL of a solution containing KIF18A protein (final concentration of 2.5 nM) in Assay Buffer.
- The final reaction volume will be 10 μL.
- Incubate the plate at room temperature for a defined period, for example, 30-60 minutes.
 The incubation time should be optimized to ensure the reaction is in the linear range.

ADP Detection:

- Add 10 µL of ADP-Glo™ Reagent to each well to stop the ATPase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add 20 μL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30-60 minutes.
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate-reading luminometer.
 - The luminescence signal is proportional to the amount of ADP produced.
 - Calculate the percent inhibition for each concentration of AM-5308 relative to the DMSO control.
 - Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Malachite Green Colorimetric Assay for KIF18A ATPase Activity

This protocol provides an alternative method for measuring ATPase activity by detecting the release of inorganic phosphate.



Materials:

- Purified human KIF18A protein
- Taxol-stabilized microtubules
- ATP solution
- AM-5308 or other test compounds dissolved in DMSO
- Malachite Green Reagent: Prepare by mixing three volumes of 0.045% malachite green hydrochloride in water with one volume of 4.2% ammonium molybdate in 4 M HCl. Add Tween-20 to a final concentration of 0.01%. This reagent should be prepared fresh.
- Assay Buffer: 80 mM PIPES (pH 6.9), 5 mM MgCl₂, 1 mM EGTA
- Clear, flat-bottom 96-well or 384-well plates
- Multichannel pipettes
- Microplate reader capable of measuring absorbance at ~620-650 nm

Procedure:

- Standard Curve Preparation: Prepare a standard curve of inorganic phosphate (e.g., using a stock solution of KH₂PO₄) in the Assay Buffer. The concentration range should be relevant to the expected amount of phosphate released in the enzymatic reaction.
- Compound Preparation: Prepare serial dilutions of AM-5308 in DMSO and then in Assay Buffer, as described in Protocol 1.
- Reaction Setup:
 - In a clear microplate, add the diluted AM-5308 or DMSO control.
 - Add a solution containing KIF18A and microtubules in Assay Buffer.
 - Pre-incubate at room temperature for 10 minutes.



Initiate ATPase Reaction:

- Initiate the reaction by adding ATP to a final concentration that is appropriate for the KIF18A being tested (e.g., in the range of 10-100 μM).
- Incubate the reaction at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 15-30 minutes). The reaction time and temperature should be optimized to ensure linear phosphate release.

Phosphate Detection:

- Stop the reaction by adding the Malachite Green Reagent. The acidic nature of the reagent will quench the enzymatic reaction.
- Incubate at room temperature for 10-20 minutes to allow for color development.[7][8]
- Data Acquisition and Analysis:
 - Measure the absorbance of each well at a wavelength between 620 nm and 650 nm.
 - Use the phosphate standard curve to convert the absorbance values to the concentration of inorganic phosphate released.
 - Calculate the percent inhibition for each concentration of AM-5308 and determine the IC50 value as described in Protocol 1.

Troubleshooting and Considerations

- High Background Signal: In the malachite green assay, contamination of buffers or ATP stocks with inorganic phosphate can lead to high background. Use high-purity reagents and freshly prepared buffers.
- Enzyme Activity: The activity of KIF18A can vary between protein preparations. It is crucial to
 determine the optimal enzyme concentration and reaction time for each batch of enzyme to
 ensure the assay is performed in the linear range.
- Microtubule Quality: The quality and polymerization state of the microtubules are critical for stimulating KIF18A ATPase activity. Use freshly prepared and properly stabilized



microtubules.

- Compound Solubility: Ensure that the test compounds are fully dissolved in the assay buffer to avoid artifacts. The final DMSO concentration should be kept low and consistent across all wells.
- Assay Linearity: For kinetic studies, it is essential to establish the linear range of the assay
 with respect to time and enzyme concentration. This ensures that the measured rates are
 accurate representations of the initial velocity.

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